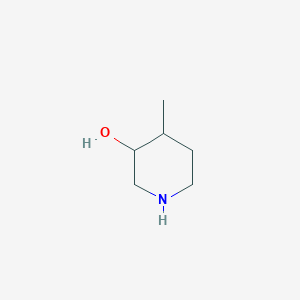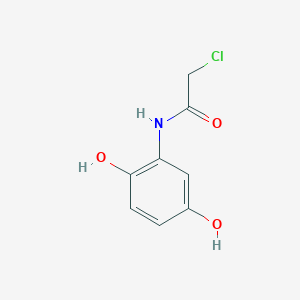![molecular formula C8H16N2 B1320898 2-Methyloctahydropyrrolo[3,4-c]pyridine CAS No. 885959-24-0](/img/structure/B1320898.png)
2-Methyloctahydropyrrolo[3,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Methyloctahydropyrrolo[3,4-c]pyridine is a derivative of the pyrrolopyridine family, which is a class of heterocyclic compounds. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The pyrrolopyridine core is a common motif in many biologically active molecules and can be modified to produce a variety of derivatives with different properties and activities.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives can be achieved through various methods. For instance, a one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione can yield tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, which is structurally related to 2-Methyloctahydropyrrolo[3,4-c]pyridine . Additionally, a three-component approach from N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds can lead to novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines . These methods demonstrate the versatility in synthesizing pyrrolopyridine derivatives, which could be adapted for the synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyridine.
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a related compound, cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione, was determined to be monoclinic with a formula of C7H10N2O2 . Similarly, the structures of other pyridine derivatives have been confirmed by X-ray diffraction, providing insights into their conformation and bonding . These studies are crucial for understanding the molecular geometry and potential interactions of 2-Methyloctahydropyrrolo[3,4-c]pyridine.
Chemical Reactions Analysis
The reactivity of pyrrolopyridine derivatives can vary depending on their substitution patterns. For instance, the presence of electron-withdrawing or electron-donating groups can influence the chemical behavior of these compounds . Additionally, the study of 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine revealed that despite the low reactivity of the ester group in this class of compounds, the C=O bond length is consistent with that in esters and acid amides . This information can be useful in predicting the reactivity of the 2-Methyloctahydropyrrolo[3,4-c]pyridine molecule in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. For example, the introduction of various substituents can affect the optical properties, as seen in the strong blue fluorescence and high quantum yields of fluorescence observed in some derivatives . The crystal packing and hydrogen bonding also play a role in the stability and solubility of these compounds . These findings can be extrapolated to understand the properties of 2-Methyloctahydropyrrolo[3,4-c]pyridine, such as its solubility, fluorescence, and potential for forming stable crystal structures.
科学的研究の応用
Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
Pyrrolo[3,4-c]pyridine derivatives exhibit a wide range of pharmacological properties, making them a focal point for developing new compounds. They have been studied as analgesic and sedative agents, showing promise in treating nervous and immune system diseases. Additionally, these derivatives have antidiabetic, antimycobacterial, antiviral, and antitumor activities, highlighting their versatility in medicinal chemistry and therapeutic applications (A. Wójcicka & A. Redzicka, 2021).
Chemical Synthesis Applications
Catalytic Methylation : A catalytic method has been developed for direct methylation of pyridines, including pyrrolo[3,4-c]pyridine derivatives, using methanol and formaldehyde. This method leverages the aromatic and non-aromatic characteristics of pyridines for regioselective methylation, expanding the toolkit for synthesizing methylated pyridine derivatives with potential pharmaceutical applications (Alexandru Grozavu et al., 2020).
Regioselective Reactions : The use of 3,4-pyridynes in synthesizing highly substituted pyridines showcases the significant role of pyridine heterocycles in drug development. A strategy employing transient 3,4-pyridyne intermediates for regioselective nucleophilic addition and cycloaddition reactions has been reported, enhancing the synthetic utility of pyrrolo[3,4-c]pyridine derivatives in creating medicinally relevant compounds (A. Goetz & N. Garg, 2012).
Fluorescent Properties : Novel pyrrolo[3,4-c]pyridine derivatives synthesized via hydrolysis and intramolecular heterocyclization exhibit fluorescent properties. These compounds, including 1-iminopyrrolo[3,4-c]pyridine-3,4-diones, are fluorescent in various solvents, showing potential for applications in sensing, imaging, and material science (O. V. Ershov et al., 2016).
特性
IUPAC Name |
2-methyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-7-2-3-9-4-8(7)6-10/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVNPJOJIGXEPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595789 |
Source


|
| Record name | 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloctahydropyrrolo[3,4-c]pyridine | |
CAS RN |
885959-24-0 |
Source


|
| Record name | 2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)







![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)

![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)
![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)

